molecular formula C9H5F3N2O B14840648 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbonitrile

6-Acetyl-4-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B14840648
M. Wt: 214.14 g/mol
InChI Key: NCFVXGDVTSQRTI-UHFFFAOYSA-N
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Description

6-Acetyl-4-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound characterized by the presence of an acetyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbonitrile typically involves the introduction of the trifluoromethyl group and the acetyl group onto a pyridine ring. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as vapor-phase reactions and the use of catalysts may be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The trifluoromethyl and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

6-Acetyl-4-(trifluoromethyl)pyridine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the acetyl and carbonitrile groups can participate in specific binding interactions with target proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine-2-carbonitrile
  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 6-(Trifluoromethyl)pyridine-2-carboxaldehyde

Comparison: 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

6-acetyl-4-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H5F3N2O/c1-5(15)8-3-6(9(10,11)12)2-7(4-13)14-8/h2-3H,1H3

InChI Key

NCFVXGDVTSQRTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C#N)C(F)(F)F

Origin of Product

United States

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